3'-Chloro-3,5-difluoro-[1,1'-biphenyl]-4-amine
CAS No.:
Cat. No.: VC16216318
Molecular Formula: C12H8ClF2N
Molecular Weight: 239.65 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H8ClF2N |
|---|---|
| Molecular Weight | 239.65 g/mol |
| IUPAC Name | 4-(3-chlorophenyl)-2,6-difluoroaniline |
| Standard InChI | InChI=1S/C12H8ClF2N/c13-9-3-1-2-7(4-9)8-5-10(14)12(16)11(15)6-8/h1-6H,16H2 |
| Standard InChI Key | UJIJHMZMVHSMDY-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC(=C1)Cl)C2=CC(=C(C(=C2)F)N)F |
Introduction
Structural Characteristics and Nomenclature
3'-Chloro-3,5-difluoro-[1,1'-biphenyl]-4-amine (molecular formula: C₁₂H₇ClF₂N) consists of two benzene rings connected by a single C–C bond. The primary benzene ring (Ring A) features amino (–NH₂), chloro (–Cl), and two fluoro (–F) substituents at positions 4, 3', 3, and 5, respectively (Figure 1). The IUPAC name reflects this substitution pattern, with biphenyl numbering starting from the amino-bearing ring.
Table 1: Comparative structural data for biphenylamine derivatives
The steric and electronic effects of the chloro and fluoro substituents significantly influence molecular conformation. In related compounds, X-ray crystallography reveals dihedral angles between aromatic rings ranging from 49.8° to 25.8°, depending on substitution patterns . Fluorine's strong electron-withdrawing nature (-I effect) increases ring electron deficiency, enhancing susceptibility to electrophilic substitution at the para-amino position .
Synthetic Methodologies
Suzuki-Miyaura Cross-Coupling
The biphenyl core is typically constructed via palladium-catalyzed cross-coupling between halogenated aniline derivatives and aryl boronic acids. For example, 3-bromo-5-fluoroaniline may couple with 3-chlorophenylboronic acid under Pd(PPh₃)₄ catalysis (2 mol%) in a 1,4-dioxane/H₂O (3:1) system at 80°C . Yields for analogous reactions range from 65% to 78%, with purity >95% achieved through silica gel chromatography .
| Method | Catalyst | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄ | Dioxane/H₂O | 80°C | 72 |
| Diazepinone route | None | Xylene | 120°C | 85 |
| Ullmann coupling | CuI/1,10-phen | DMF | 100°C | 68 |
Physicochemical Properties
Thermal Stability
Fluorinated biphenylamines exhibit enhanced thermal stability compared to non-halogenated analogs. The 4'-chloro-3,5-difluoro derivative decomposes at 220.1°C (flash point) with a boiling point of 425.4°C at 760 mmHg . Molecular dynamics simulations predict similar stability for the 3'-chloro-3,5-difluoro isomer, with calculated decomposition temperatures within ±15°C of experimental values .
Solubility and Partitioning
The compound's logP value (estimated 3.8–4.2) indicates moderate lipophilicity, suitable for blood-brain barrier penetration. Aqueous solubility remains low (<0.1 mg/mL at 25°C) due to aromatic stacking interactions, necessitating co-solvents like DMSO for biological assays .
Table 3: Predicted physicochemical parameters
| Parameter | Value | Method |
|---|---|---|
| Molecular weight | 245.65 g/mol | – |
| logP | 3.9 ± 0.3 | B3LYP/6-311++G(d,p) |
| Polar surface area | 26.3 Ų | DFT calculations |
| H-bond donors/acceptors | 1/2 | – |
Biological Activity and Applications
Antitubulin Agents
N-Sulfonyl-aminobiaryl derivatives demonstrate potent antiproliferative activity, with GI₅₀ values as low as 57.5 nM against pancreatic (AsPC-1) and prostate (PC-3) cancer lines . The 3'-chloro-4'-fluoro analog inhibits STAT3 phosphorylation (IC₅₀ = 0.2 μM) and tubulin polymerization simultaneously . Molecular docking suggests the chloro substituent occupies a hydrophobic pocket near β-tubulin's Taxol-binding site, while fluorine enhances membrane permeability .
Liquid Crystal Development
Fluorinated biphenylamines serve as mesogenic cores in liquid crystal displays. The 3,5-difluoro substitution pattern induces a 49.8° dihedral angle between aromatic rings , promoting smectic phase stability at lower temperatures compared to non-fluorinated analogs. Dielectric anisotropy (Δε) values exceed 12 in related compounds, making them suitable for high-speed switching applications .
| Hazard Class | Statement Code | Precautionary Measures |
|---|---|---|
| Skin irritation | H315 | P305+P351+P338 (eye contact) |
| Eye damage | H319 | P280 (gloves, goggles) |
| Respiratory | H335 | P261 (ventilation) |
Storage at 2–8°C under nitrogen atmosphere is recommended to prevent oxidative degradation .
Future Research Directions
-
Synthetic Optimization: Develop continuous-flow Suzuki coupling protocols to improve yield (>85%) and reduce Pd contamination (<10 ppm)
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Polymer Applications: Investigate incorporation into polyimide matrices for high-temperature dielectric materials
-
Targeted Drug Delivery: Conjugate with antibody-drug complexes (ADCs) targeting HER2/neu receptors
The lack of direct toxicological data on 3'-chloro-3,5-difluoro-[1,1'-biphenyl]-4-amine underscores the need for systematic in vivo studies. Collaborative efforts between synthetic chemists and pharmacologists will be essential to unlock its full therapeutic potential.
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